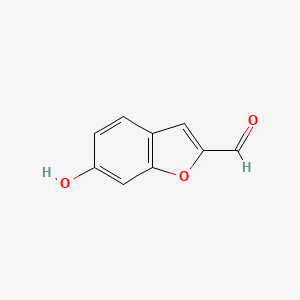
6-Hydroxybenzofuran-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxybenzofuran-2-carbaldehyde is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a hydroxyl group at the 6th position and an aldehyde group at the 2nd position on the benzofuran ring. It is known for its significant biological activities and is a key intermediate in the synthesis of various pharmaceuticals and natural products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxybenzofuran-2-carbaldehyde can be achieved through several methods:
Reduction of Protected 6-Hydroxy-[2H]-benzofuran-3-one: This method involves the reduction of a protected form of the compound, followed by deprotection to yield the desired product.
Cyclocondensation of 2-(2,4-Dihydroxyphenyl)-1-nitroethane: This route involves a Nef reaction, which is a nitroalkane oxidation reaction, to form the benzofuran ring.
Decarboxylation of 6-Hydroxybenzofuran-2-carboxylic Acid: This method involves the thermal decarboxylation of the carboxylic acid derivative.
Demethylation of 6-Methoxybenzofuran: This method involves the demethylation of the methoxy derivative using sodium 1-dodecanethiolate.
Industrial Production Methods: The industrial production of this compound typically involves scalable and environmentally benign processes. One such method includes the reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid, followed by cyclization in acetic anhydride, and demethylation with sodium 1-dodecanethiolate .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Ether or ester derivatives.
Applications De Recherche Scientifique
6-Hydroxybenzofuran-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: The compound is used in the production of dyes, fragrances, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Hydroxybenzofuran-2-carbaldehyde involves its interaction with various molecular targets and pathways. The hydroxyl and aldehyde groups allow it to participate in hydrogen bonding and nucleophilic reactions, which can modulate biological activities. The compound can inhibit enzymes, interact with DNA, and affect cellular signaling pathways, contributing to its diverse biological effects .
Comparaison Avec Des Composés Similaires
6-Methoxybenzofuran: Similar in structure but with a methoxy group instead of a hydroxyl group.
6-Hydroxybenzofuran: Lacks the aldehyde group at the 2nd position.
2-Hydroxybenzofuran: Hydroxyl group at the 2nd position instead of the 6th position.
Uniqueness: 6-Hydroxybenzofuran-2-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups, which confer distinct reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C9H6O3 |
|---|---|
Poids moléculaire |
162.14 g/mol |
Nom IUPAC |
6-hydroxy-1-benzofuran-2-carbaldehyde |
InChI |
InChI=1S/C9H6O3/c10-5-8-3-6-1-2-7(11)4-9(6)12-8/h1-5,11H |
Clé InChI |
SQVDUQDBKOAAFY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1O)OC(=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6-Iodo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12853719.png)


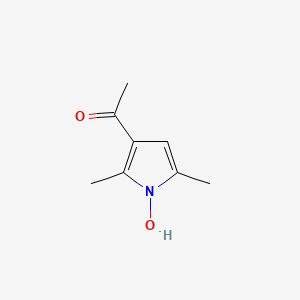
![2-(tert-Butyl)-6-fluoro-7-methylbenzo[d]oxazole](/img/structure/B12853738.png)



![[2-[dimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silyl]phenyl]methyl acetate](/img/structure/B12853757.png)
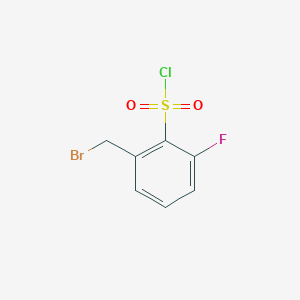
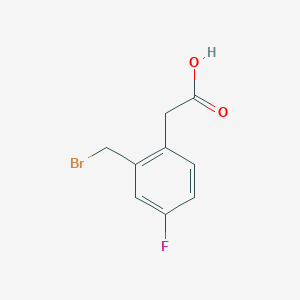
![2-(Difluoromethyl)-5-hydroxybenzo[d]oxazole](/img/structure/B12853768.png)
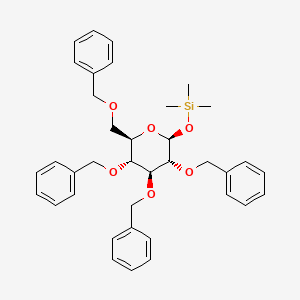
![N-Ethyl-4-(N-methyl-N-phenylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B12853777.png)
